1,4-butanediol D8 mononitrate
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Overview
Description
1,4-Butanediol D8 mononitrate (BDMN) is an organic compound belonging to the class of esters, specifically nitrates, and is a derivative of 1,4-butanediol. BDMN is a colorless, odorless solid at room temperature and is soluble in water, alcohols, and ethers. BDMN has many applications in the field of science, ranging from research to laboratory experiments.
Scientific Research Applications
Autonomous Production in Engineered Bacteria
Liu and Lu (2015) discussed the autonomous production of 1,4-butanediol via a de novo biosynthesis pathway in engineered Escherichia coli. This study highlights the use of synthetic biology and metabolic engineering to produce 1,4-butanediol, indicating its potential in industrial applications (Liu & Lu, 2015).
Direct Production from Renewable Carbohydrate Feedstocks
Yim et al. (2011) reported the first biocatalytic routes to 1,4-butanediol from renewable carbohydrate feedstocks. This involves engineering an E. coli strain for enhanced anaerobic operation and the conversion of various sugars into 1,4-butanediol, showcasing its potential in replacing petrochemically-derived feedstocks (Yim et al., 2011).
Efficient Redox Biocatalysis
Kara et al. (2013) explored using 1,4-butanediol as a cosubstrate to promote NAD(P)H-dependent redox biocatalysis. This study demonstrates the efficiency of 1,4-butanediol in biocatalysis, contributing to the development of more efficient biotechnological processes (Kara et al., 2013).
Commercial Scale Production from Sugar
Burgard et al. (2016) highlighted the development of a commercial-scale process for producing 1,4-butanediol from sugar. This involves an integrated approach combining enzyme, pathway, metabolic network, and organism engineering, emphasizing the industrial feasibility of biotechnological production of 1,4-butanediol (Burgard et al., 2016).
Mechanism of Action
Target of Action
1,4-Butanediol Mononitrate-d8 primarily targets the Endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase, Phospholipase A2, membrane associated, Group IIE secretory phospholipase A2, Ribosomal small subunit pseudouridine synthase A, and Penicillin-insensitive murein endopeptidase . These targets play crucial roles in various biochemical processes, including protein synthesis and cell wall formation .
Biochemical Pathways
1,4-Butanediol Mononitrate-d8 affects several biochemical pathways. For instance, it is involved in the metabolism of 1,4-butanediol, where it is oxidized to 4-hydroxybutyrate . The resulting 4-hydroxybutyrate can be metabolized through three possible pathways: oxidation to succinate, CoA activation and subsequent oxidation to succinyl-CoA, and beta oxidation to glycolyl-CoA and acetyl-CoA .
Pharmacokinetics
The pharmacokinetics of 1,4-Butanediol Mononitrate-d8 involves its bioactivation to γ-hydroxybutyric acid (GHB), a process partly mediated by alcohol dehydrogenase . Deuteration, the process of replacing hydrogen atoms with deuterium, can affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It is known that the compound’s bioactivation to ghb can have various effects, as ghb is a substance of abuse with psychoactive properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Butanediol Mononitrate-d8. For instance, stable isotopes of hydrogen, carbon, and other elements incorporated into drug molecules can serve as tracers for quantitation during the drug development process . .
Biochemical Analysis
Biochemical Properties
It is known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .
Cellular Effects
A study on 1,4-butanediol (not the deuterium-labeled version) showed that it induced oxidative stress and inflammation in PC12 cells, leading to learning and memory impairment .
Molecular Mechanism
It is known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals .
Temporal Effects in Laboratory Settings
A study on 1,4-butanediol showed a dose-effect relationship between the cell viability of PC12 cells and 1,4-butanediol when the duration of action was 2 h or 4 h .
Dosage Effects in Animal Models
A study on 1,4-butanediol showed a 13-fold difference in the area under the curve (AUC) for BD between a 1.58 mmol/kg and a 6.34 mmol/kg single oral dose .
Metabolic Pathways
A study on 1,4-butanediol showed that it is oxidized to 4-hydroxybutyrate, which can then be metabolized through three possible pathways: oxidation to succinate, CoA activation and subsequent oxidation to succinyl-CoA, and beta oxidation to glycolyl-CoA and acetyl-CoA .
properties
IUPAC Name |
(1,1,2,2,3,3,4,4-octadeuterio-4-hydroxybutyl) nitrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4/c6-3-1-2-4-9-5(7)8/h6H,1-4H2/i1D2,2D2,3D2,4D2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOGSWRRYABFKU-SVYQBANQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO[N+](=O)[O-])CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])O[N+](=O)[O-])C([2H])([2H])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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